2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
Description
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is a polycyclic aromatic compound featuring a central pyridine ring substituted at positions 2 and 6 with pyridin-3-yl groups and at position 4 with a benzoic acid moiety. Its molecular formula is C₂₂H₁₆N₃O₂ (MW ≈ 354.38 g/mol). The structure combines a rigid pyridine core with extended π-conjugation, which may enhance interactions with biological targets or metal ions.
Properties
Molecular Formula |
C22H15N3O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)19-8-2-1-7-18(19)17-11-20(15-5-3-9-23-13-15)25-21(12-17)16-6-4-10-24-14-16/h1-14H,(H,26,27) |
InChI Key |
PQJBWLLADIZXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Example Reaction Conditions for Terpyridine Core Synthesis
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-boronopyridine + 2,6-dibromopyridine | Pd(PPh3)4 catalyst, K2CO3 base, H2O/Acetonitrile, 100°C, 24 h, N2 atmosphere | 85 | High yield, inert atmosphere necessary |
This method has been reported with an 85% yield for related pyridinylbenzoic acid derivatives, indicating its efficiency and reliability.
Representative Synthetic Procedure
A typical synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid involves the following steps:
Alternative Synthetic Routes and Hydrolysis
Hydrolysis of methyl esters or acid chlorides derived from the terpyridine core is a common method to obtain the free benzoic acid. For example, methyl esters can be hydrolyzed under basic conditions (NaOH in methanol/water) at room temperature to yield the acid with high efficiency.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl ester + NaOH | MeOH/H2O, 20°C, 3 h | 93 | Mild conditions, high yield |
| Acid chloride + H2O | Reflux | Not specified | Acid chloride formed by SOCl2 reaction |
This hydrolysis step is often followed by acidification and extraction to isolate the pure acid.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 | Common for Suzuki coupling |
| Base | Potassium carbonate (K2CO3) | Used in Suzuki coupling |
| Solvent | Water/Acetonitrile mixture | Biphasic system for solubility |
| Temperature | 100°C (coupling), Room temp to reflux (hydrolysis) | Reaction dependent |
| Reaction Time | 18-24 hours | Sufficient for coupling and hydrolysis |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation |
| Yield | 85-93% (core synthesis and hydrolysis) | High yields reported |
Notes on Purification and Characterization
- Purification is typically performed by recrystallization from suitable solvents or chromatographic techniques.
- Characterization includes NMR, mass spectrometry (ESI-MS), and elemental analysis.
- The compound exhibits characteristic chemical shifts in NMR due to the aromatic pyridine and benzoic acid protons.
- Analytical data confirm the molecular structure and purity.
Summary of Research Findings
- The preparation of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid is primarily achieved via palladium-catalyzed cross-coupling reactions.
- The terpyridine core synthesis is well-established with high yields using Suzuki coupling.
- Introduction of the benzoic acid moiety can be achieved through coupling with benzoic acid derivatives or via hydrolysis of esters/acid chlorides.
- Hydrolysis under mild basic conditions affords the free acid in excellent yield.
- Reaction conditions such as temperature, atmosphere, and solvents are critical for optimal yields and purity.
- Purification and thorough characterization ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Coordination Chemistry
Ligand Properties
The compound acts as a versatile ligand capable of forming complexes with various metal ions. Its ability to coordinate with metals enhances the stability and functionality of the resulting complexes. This property is particularly useful in:
- Catalysis : Metal complexes derived from this compound are employed as catalysts in organic reactions, facilitating processes such as oxidation and reduction.
- Supramolecular Chemistry : The formation of metallo-supramolecular structures allows for the development of advanced materials with tailored properties.
Table 1: Coordination Complexes Derived from 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
| Metal Ion | Type of Complex | Application |
|---|---|---|
| Cu(II) | Square Planar | Catalysis |
| Co(II) | Octahedral | Sensor Technology |
| Ni(II) | Tetrahedral | Magnetic Materials |
Medicinal Chemistry
Anti-HIV Activity
Recent studies have indicated that derivatives of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid exhibit promising anti-HIV activity. Research has shown that certain derivatives can inhibit HIV-1 replication through interaction with the gp41 binding site, suggesting potential therapeutic applications in HIV treatment.
Table 2: Anti-HIV Activity of Derivatives
| Compound ID | Inhibition Percentage (%) | Cytotoxicity (MT-2 Cell Line) |
|---|---|---|
| 1c | 84.00 | Low |
| 1d | 76.42 | Low |
| 1e | 80.50 | Low |
Materials Science
Development of Advanced Materials
The unique chemical structure of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid facilitates its use in synthesizing advanced materials with specific electronic, optical, and magnetic properties. Applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties contribute to the development of efficient OLEDs.
- Sensors : Its coordination capabilities allow for the creation of sensors that can detect environmental pollutants or biological markers.
Case Study 1: Synthesis and Application in Catalysis
A study demonstrated the synthesis of a copper complex using 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid as a ligand. The resulting complex was tested for its catalytic activity in the oxidation of alcohols to aldehydes. The reaction showed high efficiency and selectivity, highlighting the compound's potential in catalytic applications.
Case Study 2: Anti-HIV Drug Development
In another study focusing on anti-HIV agents, derivatives of this compound were screened for their ability to inhibit HIV replication. Among the tested compounds, several exhibited significant activity against HIV-1 while maintaining low cytotoxicity levels, positioning them as potential leads for further drug development.
Mechanism of Action
The mechanism of action of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or enhanced stability. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Compounds for Comparison:
2-Benzoylbenzoic Acid (C₁₄H₁₀O₃, MW 226.23 g/mol): Features a benzoyl group (-COPh) at position 2 of the benzoic acid.
2-(4-Methylbenzoyl)benzoic Acid (C₁₅H₁₂O₃, MW 240.26 g/mol): Substituted with a 4-methylbenzoyl group.
2-(4-Methoxybenzoyl)benzoic Acid (C₁₅H₁₂O₄, MW 256.25 g/mol): Contains a 4-methoxybenzoyl substituent.
2-[[2,6-Bis(chloranyl)-4-pyridin-4-yl-phenyl]amino]benzoic Acid (C₁₈H₁₂Cl₂N₂O₂, MW 371.20 g/mol): Chlorinated pyridinyl derivative with an aniline linkage .
Methylbenzoic Acid (C₈H₈O₂, MW 136.15 g/mol): Simplest analog with a methyl group at position 2 .
Table 1: Structural and Physicochemical Comparison
Comparative Analysis of Receptor Binding Affinities
Evidence from docking studies (Table 1, ) highlights the role of substituents in modulating binding to taste receptor T1R3:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (-7.8 and -7.5 kcal/mol, respectively), indicating stronger binding compared to 2-benzoylbenzoic acid (-6.2 kcal/mol) .
- The methyl and methoxy groups enhance hydrophobic interactions and H-bonding with T1R3 residues like Ser-144 and Glu-148 .
- For 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid , the pyridinyl groups may engage in π-π stacking or coordinate metal ions, though direct binding data is absent. Its bulkier structure could reduce solubility compared to benzoyl analogs.
Functional Implications of Substituent Effects
- Electron-Withdrawing vs. Donating Groups : Methoxy (electron-donating) enhances H-bonding, while chlorine (electron-withdrawing) in the chlorinated analog may stabilize charge interactions.
- Solubility : Methylbenzoic acid’s simplicity grants higher aqueous solubility, whereas the target compound’s aromaticity likely reduces it.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple pyridinyl boronic acids with halogenated benzoic acid precursors. For example, a 2,6-dichloropyridin-4-yl intermediate (as seen in ) can react with pyridin-3-ylboronic acid under inert conditions. Post-synthesis, purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended to isolate the product .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the aromatic proton environment and substituent positions.
- High-resolution mass spectrometry (HRMS) to validate the molecular formula.
- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation, as demonstrated in , which reports a mean C–C bond length of 0.003 Å and an R factor of 0.049 .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% preferred).
Advanced Research Questions
Q. What crystallographic data are available for this compound, and how can they inform molecular modeling studies?
- Methodological Answer : Single-crystal X-ray diffraction data (e.g., ) reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.25 Å, b = 12.38 Å, c = 14.72 Å, β = 105.6°. Key hydrogen-bonding interactions (e.g., O–H···N between the benzoic acid and pyridinyl groups) stabilize the lattice. These data can guide density functional theory (DFT) calculations to model electronic properties or predict binding affinities in supramolecular systems .
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume (ų) | 1785.2 |
| R factor | 0.049 |
| Data-to-parameter ratio | 12.3 |
Q. How do solvent polarity and pH influence the solubility and stability of this compound?
- Methodological Answer : Experimental studies suggest:
- Solubility : Poor in nonpolar solvents (e.g., hexane), moderate in ethanol (25 mg/mL at 25°C), and enhanced in DMF or DMSO due to the polar benzoic acid moiety and pyridinyl groups.
- pH Sensitivity : Deprotonation of the carboxylic acid group occurs above pH 4.5, increasing aqueous solubility but potentially destabilizing crystalline forms. Stability assays (e.g., 48-hour agitation in buffers at pH 2–9) are recommended to assess degradation pathways .
Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data across studies?
- Methodological Answer : Contradictions often arise from:
- Synthetic impurities : Validate purity via orthogonal methods (e.g., HPLC + HRMS).
- Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline phases.
- Experimental conditions : Replicate key studies (e.g., crystallization solvents, temperature) to confirm reproducibility. For example, specifies data collected at 298 K; deviations in temperature may alter crystal packing .
Data Contradiction Analysis
Q. Why might computational predictions of this compound’s logP differ from experimental measurements?
- Methodological Answer : Discrepancies often stem from:
- Conformational flexibility : The tridentate pyridinyl arrangement may adopt multiple geometries in solution, affecting partition coefficients.
- Ionization state : The benzoic acid group (pKa ~4.2) can ionize in aqueous media, reducing logP. Use potentiometric titrations to quantify ionization and adjust computational models (e.g., COSMO-RS) accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
